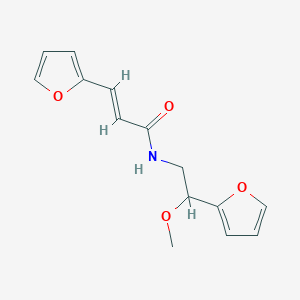
(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that belongs to the phenethylamine family. It is a potent stimulant and entactogen drug that has gained popularity in the recreational drug market. However,
Aplicaciones Científicas De Investigación
4-FA has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders. Additionally, it has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 4-FA is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in energy, alertness, and mood elevation.
Biochemical and Physiological Effects
4-FA has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels. Additionally, it has been shown to increase the levels of oxidative stress markers in the brain, which could have implications for long-term use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-FA in lab experiments is its potency. It has a strong effect on the brain, which makes it useful for studying the effects of neurotransmitters. However, one limitation is its potential for abuse. Researchers must be careful to use appropriate dosages and to monitor subjects closely for signs of addiction.
Direcciones Futuras
There are many potential future directions for research on 4-FA. One area of interest is its potential for the treatment of mood disorders. Additionally, further research is needed to fully understand its mechanism of action and long-term effects. Finally, more studies are needed to determine the safety and efficacy of 4-FA as a therapeutic agent.
In conclusion, 4-FA is a synthetic compound with potential therapeutic applications. While it has gained popularity in the recreational drug market, this paper has focused on its scientific research applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 4-FA is a complex process that involves multiple steps. The most common method of synthesis involves the reduction of 4-Fluoronitrobenzene with Lithium Aluminum Hydride, followed by the reaction with 2-amino-2-methyl-1-propanol. The final product is then purified through recrystallization.
Propiedades
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLKPEMBTBLDPI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601989.png)

![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2601991.png)
![1-[4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2601992.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)
![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)
![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)
![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![N-(tert-butyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2602007.png)
